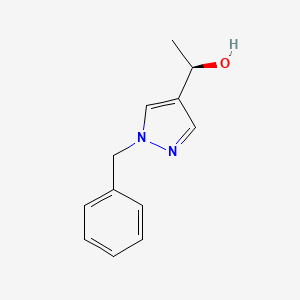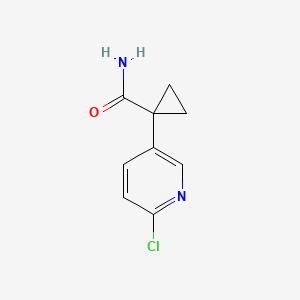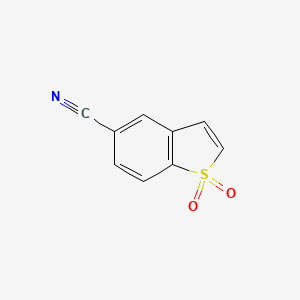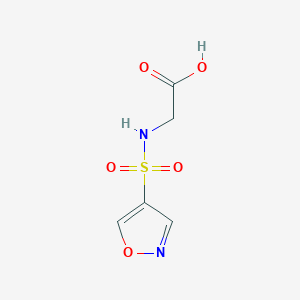
Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate
Übersicht
Beschreibung
The compound is a derivative of indene with a carboxylate ester group, a chloro group, and a Boc-protected amino group . The Boc group (tert-butoxycarbonyl) is a common protecting group in organic chemistry, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-protected amines are typically synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst has been used for the synthesis of N-protected amino esters .Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been employed in chemoenzymatic routes for the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates using Candida antarctica lipase B, showcasing its utility in producing enantiomerically pure amino acid derivatives, which are crucial for pharmaceutical development (Li, Rantapaju, & Kanerva, 2011).
It has been a key intermediate in the synthesis of complex heterocyclic structures, such as in the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reactions with amines, offering insights into novel synthetic pathways for functionalized organic compounds (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
The application of microwave irradiation to reactions involving this compound has been studied, showing enhanced reaction efficiency and yield, which is significant for the optimization of synthetic organic chemistry processes (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Advanced Organic Synthesis
In advanced organic synthesis, it serves as a precursor in Wessely oxidation and intramolecular Diels–Alder reactions , leading to the synthesis of complex organic molecules such as (±)-coronafacic acid, demonstrating its versatility in organic synthesis (Yates, Bhamare, Granger, & Macas, 1993).
Its reactivity has been exploited in the synthesis of novel heterocyclic systems , illustrating the compound's utility in expanding the scope of available organic molecules for research and development applications (Tumkyavichyus, 1996).
Material Science and Pharmaceuticals
Research into its use has extended into material science , where it has been utilized in the preparation of specific pharmaceutical intermediates, showcasing its importance in the synthesis of medically relevant compounds (Kiely, 1991).
It has also been a critical component in phosphine-catalyzed annulations , providing a method for the synthesis of highly functionalized tetrahydropyridines, which are valuable in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
The presence of a boc-protected amino group suggests that it could interact with biological molecules such as proteins or enzymes .
Mode of Action
The Boc group (tert-butoxycarbonyl) is often used in organic synthesis to protect amines . It can be removed under acidic conditions, revealing the amine group . This could potentially allow the compound to interact with its targets.
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Boc group . Additionally, factors like temperature and the presence of other molecules could also influence its action.
Biochemische Analyse
Biochemical Properties
Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The boc-protective group in this compound is stable under most nucleophilic and basic conditions, making it an ideal protecting group for amino acids and peptides . This compound interacts with various enzymes and proteins during the synthesis process. For example, it can be used as a substrate for enzymes that catalyze the formation of peptide bonds, such as peptidyl transferases. The nature of these interactions is primarily based on the ability of the boc-protective group to prevent unwanted side reactions, thereby ensuring the selective formation of the desired product.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The presence of the boc-protective group can modulate the activity of certain enzymes and proteins within the cell, leading to changes in cell function . For instance, this compound can inhibit the activity of proteases that would otherwise degrade peptides, thereby enhancing the stability and bioavailability of peptide-based drugs. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boc-protective group in this compound can form stable complexes with various biomolecules, including enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the boc-protective group can inhibit the activity of proteases by blocking their active sites, thereby preventing the degradation of peptides. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to acidic or basic conditions . The degradation of the boc-protective group can lead to the formation of by-products that may affect cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including changes in gene expression and enzyme activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the stability and bioavailability of peptide-based drugs by inhibiting protease activity . At high doses, it can have toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations. These findings highlight the importance of careful dosage optimization in the use of this compound in biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation . The boc-protective group in this compound can interact with various enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of proteases, leading to an accumulation of peptides and other intermediates in the metabolic pathway. Additionally, it can interact with enzymes involved in the synthesis of peptides, enhancing the efficiency and selectivity of these reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, it can bind to proteins within the cell, affecting its localization and distribution. These interactions can influence the bioavailability and activity of the compound, as well as its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, it can be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in peptide synthesis and modification. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound within the cell.
Eigenschaften
IUPAC Name |
ethyl 5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFXIZRMYCIMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((Piperidin-3-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1490710.png)

![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)


![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)


![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)
